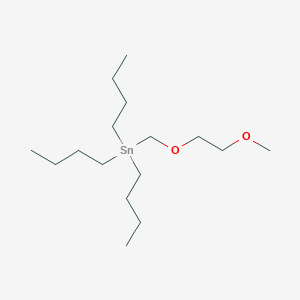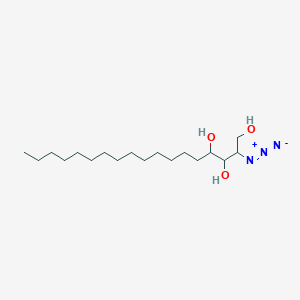
2-Azidooctadecane-1,3,4-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL is a chiral organic compound with a unique structure characterized by the presence of an azido group and three hydroxyl groups on an octadecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as (2S,3S,4R)-2-bromo-1,3,4-octadecanetriol, is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via an S_N2 mechanism, resulting in the substitution of the bromine atom with an azido group.
Industrial Production Methods
Industrial production of (2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: The hydroxyl groups can be oxidized to carbonyl compounds using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Substitution: The azido group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Substitution: Sodium azide (NaN₃) in DMF for azidation reactions.
Major Products
Reduction: (2S,3S,4R)-2-amino-1,3,4-octadecanetriol.
Oxidation: (2S,3S,4R)-2-oxo-1,3,4-octadecanetriol.
Substitution: Various azido-substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
(2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to the reactivity of the azido group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants
Mécanisme D'action
The mechanism of action of (2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL largely depends on the specific application. In biochemical contexts, the azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in bioconjugation and labeling studies, where the compound can target specific biomolecules and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3S,4R)-2-amino-1,3,4-octadecanetriol: Similar structure but with an amino group instead of an azido group.
(2S,3S,4R)-2-bromo-1,3,4-octadecanetriol: Precursor used in the synthesis of the azido compound.
(2S,3S,4R)-2-oxo-1,3,4-octadecanetriol: Oxidized derivative with a carbonyl group.
Uniqueness
(2S,3S,4R)-2-AZIDO-1,3,4-OCTADECANETRIOL is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This sets it apart from its amino and bromo analogs, which do not possess the same versatility in forming triazole linkages.
Propriétés
IUPAC Name |
2-azidooctadecane-1,3,4-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(23)18(24)16(15-22)20-21-19/h16-18,22-24H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTDVCKHIMUXFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)N=[N+]=[N-])O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Chloro-6-iodo-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13888240.png)
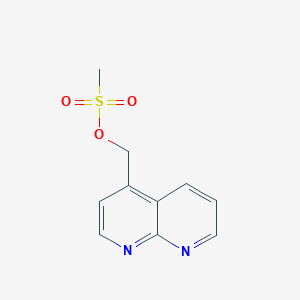
![4-(Dimethylamino)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B13888260.png)
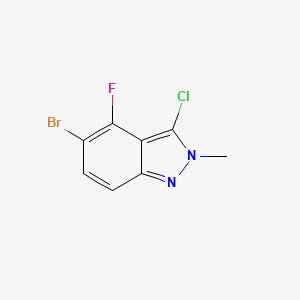
![Ethyl 2-(7-(4-Cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetate](/img/structure/B13888268.png)
![Tert-butyl N-[cis-5-hydroxyoxepan-4-YL]carbamate](/img/structure/B13888274.png)
![Dodecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13888275.png)
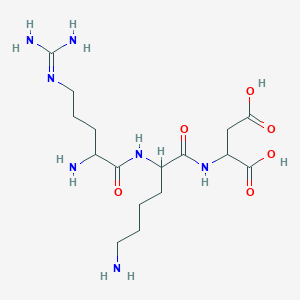
![5-Chloro-7-(trifluoromethyl)furo[3,2-b]pyridine](/img/structure/B13888290.png)
![tert-butyl 5-[(2-chloropyrimidin-4-yl)oxy]-1H-indole-1-carboxylate](/img/structure/B13888311.png)
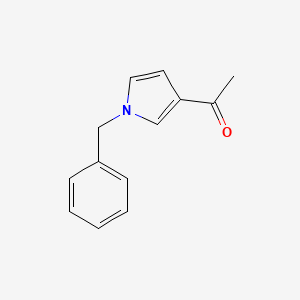
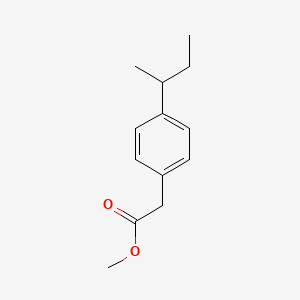
![3-methyl-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-1H-pyrazol-5-amine](/img/structure/B13888335.png)
